4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a diethylsulfamoyl group and a thiazolyl group bearing a dimethoxyphenyl moiety
Scientific Research Applications
4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is typically introduced through sulfonation reactions using diethylamine and sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy groups.
Reduction: Reduction reactions can target the sulfonamide group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (amines, thiols) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- 4-(diethylsulfamoyl)benzoic acid
- 2,5-dimethoxyphenyl isothiocyanate
- 4-bromo-2,5-dimethoxyamphetamine
Uniqueness
4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diethylsulfamoyl and thiazolyl groups, along with the dimethoxyphenyl moiety, allows for diverse interactions and applications that are not typically observed in simpler analogs.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-5-25(6-2)32(27,28)17-10-7-15(8-11-17)21(26)24-22-23-19(14-31-22)18-13-16(29-3)9-12-20(18)30-4/h7-14H,5-6H2,1-4H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGWCQNFDSISQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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